molecular formula C22H20ClF3N4O B11673236 3-chloro-N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11673236
M. Wt: 448.9 g/mol
InChI Key: YCRMEZZFHQVJSC-UHFFFAOYSA-N
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Description

3-CHLORO-N-(4-ETHYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a chloro substituent

Preparation Methods

The synthesis of 3-CHLORO-N-(4-ETHYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution reactions: The chloro and phenyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-CHLORO-N-(4-ETHYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-CHLORO-N-(4-ETHYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-ETHYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar compounds to 3-CHLORO-N-(4-ETHYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:

    2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl and chloro substituents but differs in its core structure.

    Fluazinam: An agricultural pesticide with a similar trifluoromethyl group but different overall structure and application.

    Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds may have different substituents but share the same core structure, allowing for comparison of their chemical and biological properties.

The uniqueness of 3-CHLORO-N-(4-ETHYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H20ClF3N4O

Molecular Weight

448.9 g/mol

IUPAC Name

3-chloro-N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4O/c1-2-13-8-10-15(11-9-13)27-21(31)19-18(23)20-28-16(14-6-4-3-5-7-14)12-17(22(24,25)26)30(20)29-19/h3-11,16-17,28H,2,12H2,1H3,(H,27,31)

InChI Key

YCRMEZZFHQVJSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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